Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide

Kinase inhibitor design Structure-activity relationship FLT-3 inhibition

Select this compound to interrogate the contribution of the unsubstituted 4-phenylthiazole moiety to FLT-3 kinase binding. The 3-methylbutanamide (isovaleramide) side chain enables comparative metabolic stability studies against the linear butanamide analog (CAS 1020488-02-1), validating protective effects against amidase-mediated cleavage. Use alongside the 4-methylphenyl analog (CAS 1019102-81-8) to generate SAR data directly aligned with Novartis FLT-3 inhibitor patent families. Also suitable as a pyrazole scaffold representative in scaffold-hopping studies versus non-aromatic pyrazoline cores. For research use only.

Molecular Formula C18H20N4OS
Molecular Weight 340.4 g/mol
CAS No. 1020488-11-2
Cat. No. B3201773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide
CAS1020488-11-2
Molecular FormulaC18H20N4OS
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)CC(C)C)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C18H20N4OS/c1-12(2)9-17(23)20-16-10-13(3)21-22(16)18-19-15(11-24-18)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,20,23)
InChIKeyMNDHZKRRPYZOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide (CAS 1020488-11-2) Procurement Baseline and Chemical Identity


3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide (CAS 1020488-11-2) is a synthetic small molecule featuring a hybrid pyrazole-thiazole core scaffold linked to an isovaleramide (3-methylbutanamide) side chain . Its molecular formula is C18H20N4OS with a molecular weight of 340.4 g/mol, and it is typically supplied at ≥95% purity for research use [1]. The compound belongs to a broader class of thiazole-pyrazole derivatives explored in kinase inhibitor programs, most notably in FLT-3 kinase inhibitor patent families [2]. Understanding its baseline chemical identity is essential before assessing whether it offers any quantifiable differentiation over close structural analogs for specific research applications.

Why Generic Substitution of 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide Is Not Supported by Current Evidence


The absence of publicly available, comparator-anchored quantitative data for 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide means that any assumption of functional equivalence with close analogs is scientifically unfounded. Within the thiazole-pyrazole patent space, minor structural variations—such as replacement of the 4-phenyl group on the thiazole ring with a 4-methylphenyl moiety (CAS 1019102-81-8) or modification of the amide side chain—can lead to substantial shifts in kinase selectivity, potency, and ADMET properties [1]. Without direct experimental evidence comparing this compound to its nearest neighbors, substituting a cheaper or more readily available analog risks introducing uncharacterized changes in target engagement and off-target activity, thereby compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide Versus Closest Analogs


Structural Differentiation from the Direct 4-Methylphenyl Analog (CAS 1019102-81-8)

The primary structural comparator is 3-methyl-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}butanamide (CAS 1019102-81-8), which differs only by a para-methyl substituent on the 4-phenyl ring of the thiazole [1]. While no head-to-head biological data is publicly available for these two specific compounds, the FLT-3 kinase inhibitor patent family (US20070167449A1) demonstrates that aryl substituent identity at this position directly modulates kinase inhibitory potency, with IC50 values sensitive to even single-atom changes in the R1 group [2]. The target compound (R1 = phenyl) and its analog (R1 = 4-methylphenyl) are therefore predicted to exhibit divergent target binding profiles, though the magnitude and direction of this difference remain experimentally unquantified.

Kinase inhibitor design Structure-activity relationship FLT-3 inhibition

Differentiation from the Des-methyl Butanamide Analog (CAS 1020488-02-1)

The compound N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide (CAS 1020488-02-1) represents a close analog lacking the 3-methyl branch on the butanamide side chain . The target compound contains an isovaleramide group (3-methylbutanamide) versus a linear butanamide in the comparator. This structural difference is predicted to increase lipophilicity (estimated ΔLogP ≈ +0.5) and may reduce metabolic susceptibility at the amide alpha position through steric shielding, based on well-established medicinal chemistry principles for amide-containing scaffolds [1]. However, no direct comparative metabolic stability or LogP measurements are publicly available for this exact pair.

Metabolic stability Ligand lipophilicity PK modulation

Scaffold-Level Differentiation from Pyrazoline Hybrids in Carbonic Anhydrase Inhibition

A series of thiazolyl-pyrazoline hybrids (e.g., 1-(4-phenylthiazol-2-yl)-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline, compound 4a) demonstrated nanomolar inhibitory activity against human carbonic anhydrase isoforms hCA I and II (KI values of 63.79 nM and 115.80 nM, respectively) [1]. While the target compound (a pyrazole, not a pyrazoline) has not been profiled in these assays, the scaffold difference—aromatic pyrazole versus non-aromatic pyrazoline—is expected to alter hydrogen-bonding capacity, conformational flexibility, and electronic distribution. The pyrazole scaffold in the target compound offers a fully aromatic system that may engage in distinct π-stacking interactions with kinase hinge regions compared to pyrazolines, though comparative enzymatic data are absent.

Carbonic anhydrase inhibition Enzyme selectivity Scaffold hopping

Recommended Application Scenarios for 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide Based on Current Evidence


SAR Probe in FLT-3 Kinase Inhibitor Optimization Programs

The compound can serve as a structural probe to interrogate the contribution of the unsubstituted 4-phenylthiazole moiety to FLT-3 kinase binding. When tested alongside its 4-methylphenyl analog (CAS 1019102-81-8), researchers can quantify the impact of para-substitution on potency and selectivity, generating SAR data directly aligned with the Novartis FLT-3 inhibitor patent family [1].

Metabolic Stability Comparator for Amide Side-Chain Optimization

Due to the presence of the 3-methyl branch on the butanamide, this compound is suitable for comparative metabolic stability studies against the linear butanamide analog (CAS 1020488-02-1). Such head-to-head microsomal or hepatocyte stability assays can validate whether the isovaleramide modification confers the predicted protective effect against amidase-mediated cleavage [2].

Reference Compound for Pyrazole-versus-Pyrazoline Scaffold Comparison

The compound can be used as a pyrazole representative in scaffold-hopping studies comparing aromatic pyrazole cores against non-aromatic pyrazoline cores (e.g., compound 4a from Sever et al., 2021). This is particularly relevant for profiling differential activity against carbonic anhydrase isoforms or acetylcholinesterase, where pyrazoline hybrids have established nanomolar potency [2].

Quote Request

Request a Quote for 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.